molecular formula C19H27N3O3 B2644076 N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide CAS No. 2034304-05-5

N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2644076
CAS No.: 2034304-05-5
M. Wt: 345.443
InChI Key: FDHHKIHMLNKZSH-UHFFFAOYSA-N
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Description

N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved through the reaction of tetrahydrofuran with piperidine under acidic conditions to form 1-(tetrahydrofuran-3-yl)piperidine.

  • Oxalamide Formation: : The piperidine intermediate is then reacted with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage. This step requires careful control of temperature and reaction time to ensure the formation of the desired product.

  • Final Coupling: : The final step involves the coupling of the oxalamide intermediate with m-tolylamine. This is typically carried out in an organic solvent such as dichloromethane, using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the oxalamide moiety, potentially converting it to amines under suitable conditions.

  • Substitution: : The aromatic ring in the m-tolyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it useful in the development of new materials and catalysts.

Biology

Biologically, this compound is explored for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and its structural flexibility make it a candidate for drug design and development, particularly in targeting specific proteins or enzymes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new pharmaceuticals, especially those targeting neurological or inflammatory conditions.

Industry

Industrially, the compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity. Its derivatives might also find applications in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism by which N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide exerts its effects is largely dependent on its interaction with specific molecular targets. It is believed to interact with proteins or enzymes through hydrogen bonding and hydrophobic interactions, potentially inhibiting or modulating their activity. The exact pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(phenyl)oxalamide: Lacks the methyl group on the aromatic ring.

    N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(m-chlorophenyl)oxalamide: Contains a chlorine substituent on the aromatic ring.

Uniqueness

N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide is unique due to the presence of the m-tolyl group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N'-(3-methylphenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-14-3-2-4-16(11-14)21-19(24)18(23)20-12-15-5-8-22(9-6-15)17-7-10-25-13-17/h2-4,11,15,17H,5-10,12-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHHKIHMLNKZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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